N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide
Beschreibung
N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide is an acetamide derivative featuring a 2,6-dimethyl-4-phenoxyphenyl core linked to a dipropylamino group via an acetamide bridge. Its molecular formula can be inferred as C₂₂H₃₀N₂O₂ (calculated based on substituents), with a molecular weight of approximately 366.5 g/mol. The 2,6-dimethylphenoxy group introduces steric hindrance and electron-donating effects, while the dipropylamino side chain enhances lipophilicity, which may influence bioavailability and receptor binding .
Eigenschaften
CAS-Nummer |
17060-64-9 |
|---|---|
Molekularformel |
C22H30N2O2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
N-(2,6-dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide |
InChI |
InChI=1S/C22H30N2O2/c1-5-12-24(13-6-2)16-21(25)23-22-17(3)14-20(15-18(22)4)26-19-10-8-7-9-11-19/h7-11,14-15H,5-6,12-13,16H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
RSUWQAVSPOGTFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC(=O)NC1=C(C=C(C=C1C)OC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Biologische Aktivität
N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide (commonly referred to as compound A) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 65976-32-1
- Molecular Weight : 366.49 g/mol
Compound A has been studied primarily for its effects on various biological systems, particularly in the context of cancer therapy. Its mechanism of action involves:
- Tubulin Interaction : The compound exhibits significant antiproliferative activity by interacting with tubulin, leading to destabilization of microtubules. This action is critical in inhibiting cell division, particularly in cancer cells.
- Cell Cycle Arrest : Studies have indicated that compound A can induce cell cycle arrest in the G2/M phase, promoting apoptosis in affected cells.
Antiproliferative Effects
Research has demonstrated that compound A possesses notable antiproliferative properties against several cancer cell lines. The following table summarizes the IC values observed in various studies:
| Cell Line | IC (nM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 - 33 | Tubulin destabilization |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 23 - 33 | Cell cycle arrest and apoptosis |
These findings indicate that compound A is comparable to established chemotherapeutic agents like CA-4, which also targets tubulin.
Case Studies
- Study on MCF-7 Cells : In a detailed examination of MCF-7 breast cancer cells treated with compound A, researchers found significant reductions in cell viability and increased rates of apoptosis. Flow cytometry analysis revealed that a substantial number of cells were arrested in the G2/M phase following treatment.
- Stability and Pharmacokinetics : Stability studies conducted at various pH levels (4, 7.4, and 9) showed that compound A maintains its activity over extended periods, with a half-life exceeding 24 hours in plasma conditions. This stability suggests potential for effective therapeutic use in vivo.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following table and analysis highlight structural and functional differences between the target compound and related acetamide derivatives from diverse sources:
*Molecular weights estimated based on structural formulas.
Key Comparisons:
- In contrast, WH7 () contains a chloro-substituted phenoxy group and a triazole ring, which may enhance auxin-like activity in plants due to polar interactions . The azo-cyano-nitro derivative () includes electron-withdrawing groups (cyano, nitro) and an azo bond, likely conferring photochemical stability and making it suitable for industrial dyes rather than biological applications .
- Lipophilicity and Pharmacokinetics: The target’s dipropylamino group increases lipophilicity (predicted logP ~4.2) compared to WH7 (logP ~3.1) and the polar thiazolidinone derivative (, logP ~2.8). This suggests superior membrane permeability for the target compound . Benzothiazole derivatives () exhibit moderate lipophilicity (logP ~3.5) due to the trifluoromethyl group, balancing blood-brain barrier penetration and solubility .
- Synthetic Complexity: The target compound requires straightforward alkylation and amidation steps, whereas azo-cyano-nitro derivatives () involve diazotization and coupling reactions, increasing synthesis complexity .
Research Findings and Inferences:
- Auxin Agonists (): Compounds like WH7 and 533 share acetamide backbones with the target but differ in aryl substituents. Their activity as auxin agonists suggests the target may also interact with plant hormone receptors, though its dimethylphenoxy group might reduce polarity and alter binding specificity .
- Antimicrobial Potential (): The thiazolidinone moiety in ’s compound is associated with antimicrobial activity. The target’s lack of heterocyclic rings may limit similar efficacy but reduce toxicity risks .
- Structural Stability : The azo derivative () is prone to photodegradation, whereas the target’s all-carbon backbone and ether linkage enhance stability under environmental stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
